molecular formula C9H15N3 B13071608 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine

3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13071608
M. Wt: 165.24 g/mol
InChI Key: FENGDXOUWOYGRC-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the condensation of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides[][3].

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-cyclobutyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12)

InChI Key

FENGDXOUWOYGRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCC2

Origin of Product

United States

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